molecular formula C9H7N3O2S B13220153 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13220153
M. Wt: 221.24 g/mol
InChI Key: DACSQFSQWHVCCS-UHFFFAOYSA-N
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Description

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrimidine ringsThe thiazole ring is known for its aromaticity and reactivity, which can contribute to the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole or pyrimidine compounds .

Scientific Research Applications

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring can further enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Shares the thiazole ring but lacks the pyrimidine ring.

    4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine: Similar structure but with a different substitution pattern.

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains both thiazole and oxadiazole rings.

Uniqueness

5-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

5-methyl-2-(1,3-thiazol-5-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-2-11-8(6-3-10-4-15-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

DACSQFSQWHVCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=CN=CS2

Origin of Product

United States

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